molecular formula C21H24ClN3O B4238103 N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE

N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE

Cat. No.: B4238103
M. Wt: 369.9 g/mol
InChI Key: DFZNUYQJSURMOT-UHFFFAOYSA-N
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Description

N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE is a synthetic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This particular compound features a benzimidazole core with a 4-chlorobenzyl substituent, making it a subject of interest in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.

    Introduction of 4-Chlorobenzyl Group: The 4-chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-chlorobenzyl chloride in the presence of a base.

    Attachment of Ethyl and Dimethylpropanamide Groups: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of nitro or halogenated benzimidazole derivatives.

Scientific Research Applications

N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in treating parasitic infections.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets. The benzimidazole core allows the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in pathogens, making it effective as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
  • N-((2-chlorobenzyl))-3-hydroxy-2,2-dimethylpropanamide

Uniqueness

N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities

Properties

IUPAC Name

N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O/c1-21(2,3)20(26)23-13-12-19-24-17-6-4-5-7-18(17)25(19)14-15-8-10-16(22)11-9-15/h4-11H,12-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZNUYQJSURMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE

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